An In-depth Technical Guide to Cystemustine: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Cystemustine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystemustine, chemically identified as N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a promising chloroethylnitrosourea (CENU) compound with significant antitumor activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological effects. Cystemustine operates primarily as a DNA alkylating agent, a mechanism common to CENUs, leading to the formation of DNA cross-links and subsequent cell death. A noteworthy aspect of its activity is the induction of redifferentiation in melanoma cells, suggesting a more complex mechanism of action beyond simple cytotoxicity. Furthermore, its efficacy is enhanced in combination with methionine restriction, highlighting a unique interplay with cancer cell metabolism. This document details experimental protocols for its synthesis and analysis, and explores the signaling pathways implicated in its anticancer effects, providing a valuable resource for researchers in oncology and drug development.
Chemical Structure and Identification
Cystemustine is a synthetic organosulfur and organochloride compound belonging to the class of nitrosoureas. Its chemical structure combines a chloroethylnitrosourea moiety, responsible for its alkylating activity, with a methylsulfonylethyl group.
Chemical Name: N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea
Molecular Formula: C6H12ClN3O4S
Structure:
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 1-(2-chloroethyl)-1-nitroso-3-(2-(methylsulfonyl)ethyl)urea |
| CAS Number | Not explicitly found, but related compounds are referenced. |
| SMILES | C(CS(=O)(=O)C)NC(=O)N(CCCl)N=O |
Physicochemical Properties
| Property | Predicted/Inferred Value | Reference/Method |
| Molecular Weight | 273.70 g/mol | Calculated |
| Melting Point | Data not available | Experimental determination needed |
| Boiling Point | Data not available | Experimental determination needed |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol.[1] | Inferred from similar compounds |
| pKa | Data not available | Experimental determination needed |
| LogP | -0.48 (Predicted for a related sulfinyl analog)[2] | Computational prediction |
Synthesis of Cystemustine
The synthesis of cystemustine involves a multi-step process. While a detailed, step-by-step protocol from a single source is not available, the general synthetic pathways for related N'-(2-chloroethyl)-N-nitrosoureas can be adapted.[2] The synthesis generally involves the reaction of a suitable amine precursor with 2-chloroethyl isocyanate followed by nitrosation.
Experimental Protocol (General Outline):
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Synthesis of the Urea (B33335) Precursor: N-(2-(methylsulfonyl)ethyl)amine is reacted with 2-chloroethyl isocyanate in an inert solvent (e.g., dichloromethane) to form the urea precursor, 1-(2-chloroethyl)-3-(2-(methylsulfonyl)ethyl)urea. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
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Nitrosation: The urea precursor is then nitrosated to introduce the nitroso group. This is commonly achieved by reacting the urea with a nitrosating agent, such as sodium nitrite, in an acidic medium (e.g., formic acid or hydrochloric acid) at low temperatures (0-5 °C) to prevent degradation of the product.
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Purification: The final product, cystemustine, is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a pure solid.
Characterization: The structure and purity of the synthesized cystemustine should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Methods
The analysis of cystemustine can be performed using various chromatographic and spectroscopic techniques. Given its structural similarity to other nitrosoureas and cysteamine (B1669678) derivatives, established methods for these compounds can be adapted.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS:
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Principle: Reversed-phase HPLC is a suitable method for the separation and quantification of cystemustine. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., formic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][4]
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Detection: UV detection can be used, although for higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended.[5][6][7][8]
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Experimental Protocol (General Outline for LC-MS/MS):
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Sample Preparation: Plasma or tissue samples containing cystemustine would likely require protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration.
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Chromatographic Conditions:
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for cystemustine and an internal standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Principle: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of cystemustine.
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Experimental Protocol (General Outline):
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Sample Preparation: Dissolve a pure sample of cystemustine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete assignment of all proton and carbon signals.
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Expected ¹H NMR Chemical Shifts: Signals for the protons of the chloroethyl and methylsulfonylethyl groups would be expected in the aliphatic region of the spectrum.
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Expected ¹³C NMR Chemical Shifts: Resonances for the carbonyl carbon of the urea, and the carbons of the chloroethyl and methylsulfonylethyl moieties would be observed.
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Mechanism of Action and Signaling Pathways
Cystemustine's primary mechanism of action is through its function as a DNA alkylating agent, a characteristic of chloroethylnitrosoureas.[9]
DNA Alkylation:
Resistance Mechanism - MGMT:
A key mechanism of resistance to cystemustine and other CENUs is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT can remove the alkyl adducts from the O⁶ position of guanine before they can form cytotoxic cross-links.
Induction of Melanoma Redifferentiation:
Beyond DNA damage, cystemustine has been observed to induce redifferentiation in melanoma cells, characterized by changes in cell morphology, increased pigmentation (melanogenesis), and alterations in phospholipid metabolism.[9] This suggests that cystemustine may modulate specific signaling pathways that control cell differentiation. The precise mechanisms are still under investigation, but may involve pathways that regulate tyrosinase, a key enzyme in melanin (B1238610) synthesis.[10][11][12]
Interaction with Methionine Metabolism
Clinical and preclinical studies have demonstrated that the efficacy of cystemustine is enhanced when combined with a methionine-free diet.[13][14][15] Methionine is an essential amino acid crucial for cancer cell proliferation and survival. Methionine restriction can sensitize tumor cells to chemotherapy by several mechanisms.
Workflow for Investigating Cystemustine and Methionine Restriction:
Potential Signaling Pathways Involved in Methionine Restriction Synergy:
Methionine restriction has been shown to affect several signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cancer cell growth and survival.[3][13] The synergy with cystemustine could be due to the downregulation of DNA repair mechanisms like MGMT and the induction of a cellular state more susceptible to DNA damage.
Conclusion
Cystemustine is a chloroethylnitrosourea with a well-defined mechanism of action as a DNA alkylating agent. Its unique properties, including the induction of melanoma redifferentiation and its synergistic effect with methionine restriction, make it a compound of significant interest for further research and development in oncology. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with outlined experimental approaches to facilitate future investigations into its therapeutic potential. Further studies are warranted to fully elucidate its physicochemical properties and the detailed signaling pathways underlying its diverse biological effects.
References
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- 4. Characterization of methionine dependence in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synchemia.com [synchemia.com]
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- 9. Chloroethyl nitrosourea | C8H13ClN4O3 | CID 384189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Stimulation of tyrosinase in human melanocytes by pro-opiomelanocortin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Cl- on tyrosinase: complex inhibition kinetics and biochemical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methionine restriction and cancer treatment: a systems biology study of yeast to investigate the possible key players - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N′-(2-Chloroethyl)-N-(4-methylcyclohexyl)-N-nitrosourea | TargetMol [targetmol.com]


